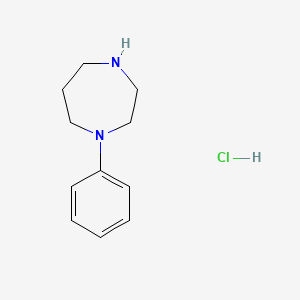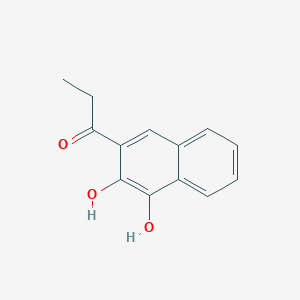
1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups on the naphthalene ring and a propanone group attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction typically requires conditions such as refluxing in ethanol and the use of sodium hydroxide as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Claisen-Schmidt condensation or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)propan-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE involves its interaction with various molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress in cells, impacting cellular signaling pathways .
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)propan-2-one: Shares similar structural features but differs in the position of the hydroxyl groups and the presence of a phenyl ring instead of a naphthalene ring.
2,5-PRODAN: Another naphthalene derivative with different substituents, used in fluorescence studies.
Uniqueness: 1-(3,4-DIHYDROXYNAPHTHALEN-2-YL)PROPAN-1-ONE is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
61983-10-6 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
1-(3,4-dihydroxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C13H12O3/c1-2-11(14)10-7-8-5-3-4-6-9(8)12(15)13(10)16/h3-7,15-16H,2H2,1H3 |
InChI Key |
QQCZPKOCDHUKAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



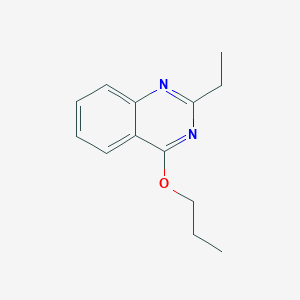
![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)

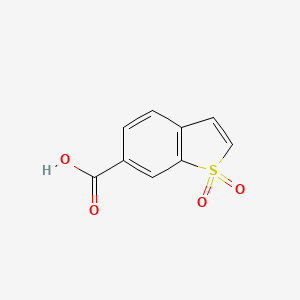

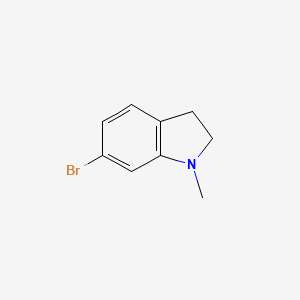

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)



